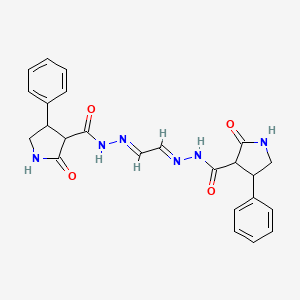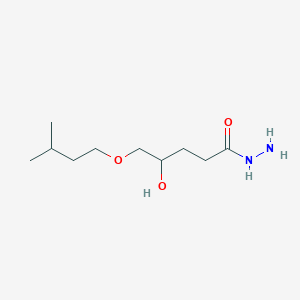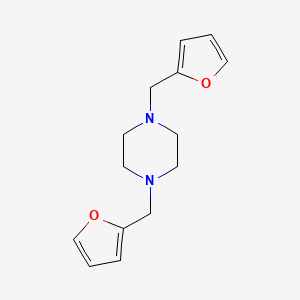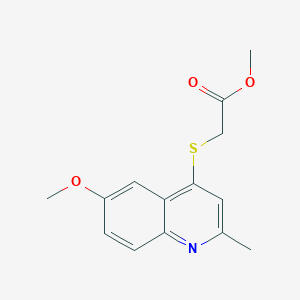![molecular formula C23H20N2O6S2 B10901696 (3-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10901696.png)
(3-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactionsThe final step involves the attachment of the phenoxyacetic acid moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and have similar bioactive properties.
Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
2-(3-{[6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H20N2O6S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[3-[(E)-(6-ethoxycarbonyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H20N2O6S2/c1-3-30-22(29)19-13(2)24-23-25(20(19)16-8-5-9-32-16)21(28)17(33-23)11-14-6-4-7-15(10-14)31-12-18(26)27/h4-11,20H,3,12H2,1-2H3,(H,26,27)/b17-11+ |
InChI Key |
OCQXYZNTOCNFAB-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)OCC(=O)O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10901623.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)
![N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10901629.png)



![4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide](/img/structure/B10901645.png)
![2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10901653.png)
![4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10901655.png)
![4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10901659.png)

![5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B10901682.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B10901684.png)
